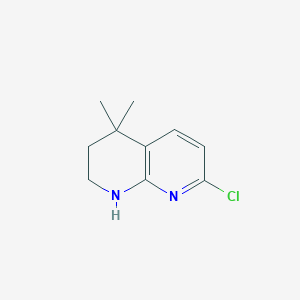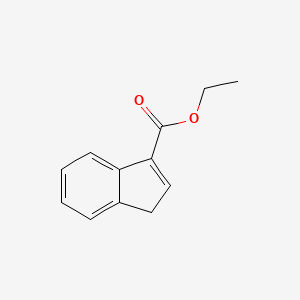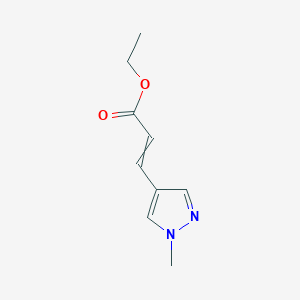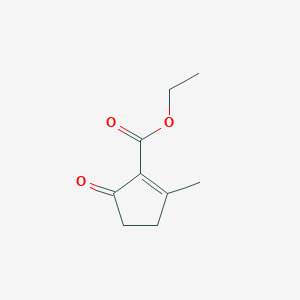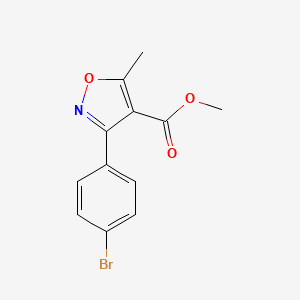![molecular formula C11H13NO2 B13680149 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring containing nitrogen and oxygen atoms, with a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride under acidic conditions to form the desired benzazepine structure. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated benzazepine derivatives.
Scientific Research Applications
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[g]indole, 4,5-dihydro-7-methoxy-3-phenyl-: This compound shares a similar benzene ring structure with a methoxy group but differs in the position and type of heteroatoms.
7-methoxy-1H,2H,3H,4H,5H-benzo[d]azepine: Another benzazepine derivative with a methoxy group, differing in the specific ring structure and substitution pattern.
Uniqueness
7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H13NO2/c1-14-8-4-5-10-9(7-8)11(13)3-2-6-12-10/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
ZMBZNRBVRNCCRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


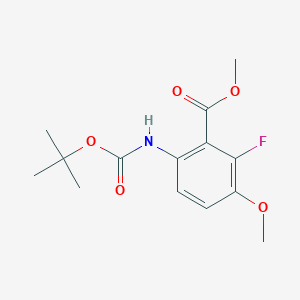
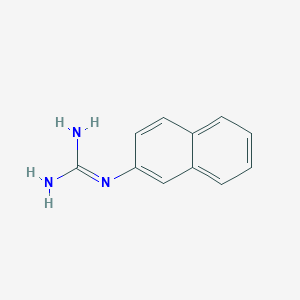
![Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13680076.png)


![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
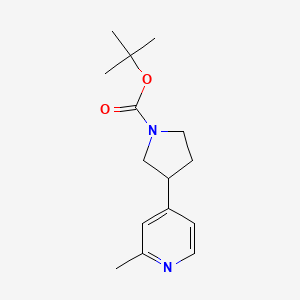
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
